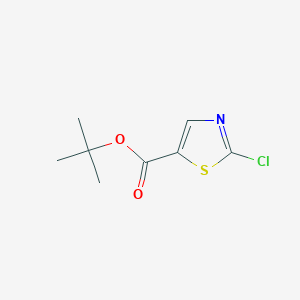![molecular formula C14H14N2O2 B1291110 2-[(苄基)甲基氨基]烟酸 CAS No. 35174-13-1](/img/structure/B1291110.png)
2-[(苄基)甲基氨基]烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Benzyl(methyl)amino]nicotinic acid is an organic compound with the molecular formula C14H14N2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a benzyl(methyl)amino group.
科学研究应用
2-[Benzyl(methyl)amino]nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Target of Action
It is structurally similar to niacin, also known as nicotinic acid . Niacin primarily targets hepatocyte diacylglycerol acyltransferase-2 .
Mode of Action
Niacin, a structurally similar compound, inhibits hepatocyte diacylglycerol acyltransferase-2 This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .
Biochemical Pathways
Niacin, a structurally similar compound, plays a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Result of Action
The structurally similar compound niacin has several direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
生化分析
Biochemical Properties
2-[Benzyl(methyl)amino]nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for redox reactions in cellular metabolism . These interactions are essential for maintaining the intracellular pool of NAD and NADP, which are vital for various metabolic pathways.
Cellular Effects
2-[Benzyl(methyl)amino]nicotinic acid influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of nicotinic acid receptors, which play a role in lipid metabolism and energy homeostasis . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby influencing cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of 2-[Benzyl(methyl)amino]nicotinic acid involves its binding interactions with specific biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. For instance, it has been observed to inhibit the activity of nicotinamidase, an enzyme involved in the metabolism of nicotinamide . This inhibition can lead to changes in the levels of nicotinamide and its derivatives, affecting various metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[Benzyl(methyl)amino]nicotinic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-[Benzyl(methyl)amino]nicotinic acid vary with different dosages in animal models. At lower doses, it can enhance metabolic activity and improve energy homeostasis. At higher doses, it may exhibit toxic or adverse effects, such as hypotension and reduced motor activity . It is essential to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.
Metabolic Pathways
2-[Benzyl(methyl)amino]nicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide nucleotide adenylyltransferase, which are involved in the synthesis and salvage of NAD . These interactions can influence the levels of NAD and its derivatives, affecting various metabolic processes, including energy production and redox reactions.
Transport and Distribution
The transport and distribution of 2-[Benzyl(methyl)amino]nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via facilitated diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments, influencing its localization and accumulation.
Subcellular Localization
2-[Benzyl(methyl)amino]nicotinic acid exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For instance, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with benzyl(methyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products .
Industrial Production Methods
Industrial production of 2-[Benzyl(methyl)amino]nicotinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
化学反应分析
Types of Reactions
2-[Benzyl(methyl)amino]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Nicotinic acid: The parent compound, which lacks the benzyl(methyl)amino group.
2-Aminonicotinic acid: Similar structure but with an amino group instead of the benzyl(methyl)amino group.
2-Benzylaminonicotinic acid: Similar structure but with a benzylamino group instead of the benzyl(methyl)amino group.
Uniqueness
2-[Benzyl(methyl)amino]nicotinic acid is unique due to the presence of the benzyl(methyl)amino group, which can significantly alter its chemical and biological properties compared to similar compounds. This modification can enhance its binding affinity to specific targets, making it a valuable compound for various applications .
属性
IUPAC Name |
2-[benzyl(methyl)amino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(10-11-6-3-2-4-7-11)13-12(14(17)18)8-5-9-15-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBZSTSUGRAXRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B1291027.png)
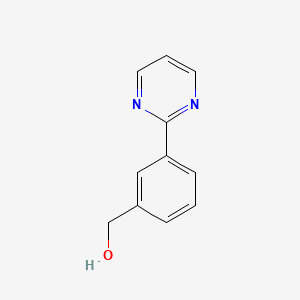
![{3-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B1291030.png)
![4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291031.png)
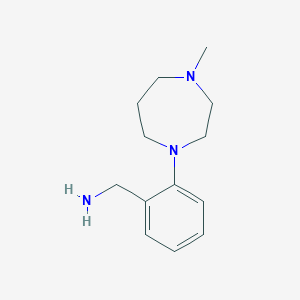
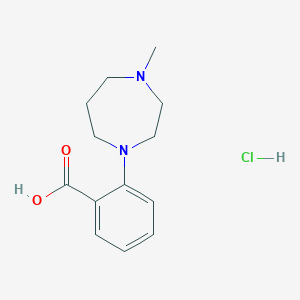
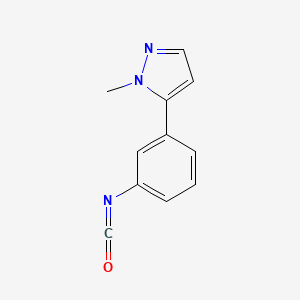
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291037.png)
![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B1291039.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde](/img/structure/B1291040.png)
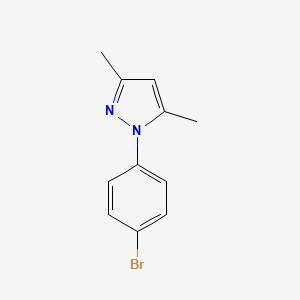

![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)
